2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide

Lipophilicity XLogP3-AA Membrane Permeability

2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide (CAS 914490-03-2) is a heterocyclic building block belonging to the 4-amino-1H-pyrazole amide class, with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol. Its structure combines a 4-amino-substituted pyrazole ring with an N-phenylacetamide side chain, yielding a topological polar surface area (TPSA) of 72.9 Ų, an XLogP3-AA value of 0.6, two hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 914490-03-2
Cat. No. B3332686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide
CAS914490-03-2
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)N
InChIInChI=1S/C11H12N4O/c12-9-6-13-15(7-9)8-11(16)14-10-4-2-1-3-5-10/h1-7H,8,12H2,(H,14,16)
InChIKeyGSBWTENEHYZYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide (CAS 914490-03-2): Physicochemical Profile and Core Scaffold Identity


2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide (CAS 914490-03-2) is a heterocyclic building block belonging to the 4-amino-1H-pyrazole amide class, with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol [1]. Its structure combines a 4-amino-substituted pyrazole ring with an N-phenylacetamide side chain, yielding a topological polar surface area (TPSA) of 72.9 Ų, an XLogP3-AA value of 0.6, two hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds [1]. The compound is commercially available at purities of 95–98% (HPLC) and is supplied for research and further manufacturing use .

Why Simple Substitution Fails: Key Differentiators of 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide vs. Closest In-Class Analogs


Compounds sharing the 4-amino-1H-pyrazole core cannot be interchanged without consequence because variations in the amide‑side‑chain substituent produce large shifts in lipophilicity, hydrogen‑bonding capacity, and steric profile that alter solubility, permeability, and target engagement [1][2]. For example, replacing the N‑phenyl group with hydrogen lowers the logP by roughly 1.6–2.3 units, while replacement with a 2‑hydroxyethyl group introduces an additional H‑bond donor and lowers logP by over 2.0 units, fundamentally changing the compound’s behaviour in both biochemical assays and downstream synthetic modifications [1]. The quantitative evidence below demonstrates these discriminators.

Quantitative Evidence Guide: Where 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide (914490-03-2) Departs from Closest Analogs


Lipophilicity Differential vs. Unsubstituted Analog (CAS 1152939-86-0)

The target compound (XLogP3‑AA = 0.6) is substantially more lipophilic than its simplest congener, 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide (CAS 1152939‑86‑0), which displays a predicted LogP of −1.0494 to −1.687 [REFS‑1][REFS‑2]. This difference of 1.6–2.3 log units can shift compound distribution from predominantly aqueous to significantly membrane‑associated, influencing cell‑based assay performance and free drug concentration.

Lipophilicity XLogP3-AA Membrane Permeability

TPSA and Hydrogen‑Bonding Profile vs. Hydroxyethyl Analog (CAS 1156593-84-8)

The target compound has a TPSA of 72.9 Ų with 2 H‑bond donors and 3 H‑bond acceptors [REFS‑1]. In contrast, 2‑(4‑amino‑1H‑pyrazol‑1‑yl)‑N‑(2‑hydroxyethyl)acetamide (CAS 1156593‑84‑8) introduces an additional hydroxyl group, bringing its H‑bond donor count to 3, H‑bond acceptor count to 4, and logically increasing TPSA, while its LogP drops to −1.4262 [REFS‑2][REFS‑3]. The target’s lower H‑bond donor count and moderate TPSA (below the 90 Ų threshold commonly associated with oral bioavailability and CNS penetration) render it more suited for programs where passive membrane permeability must be preserved.

TPSA Hydrogen Bonding Blood-Brain Barrier Permeability

Storage‑Stability Indicators: Cold‑Chain Requirement vs. Ambient‑Stable Analogs

The target compound specifies storage at 2–8 °C in a sealed, dry container [REFS‑1], whereas its closest unsubstituted analog, 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide, is stored at ambient temperature [REFS‑2]. This differential storage requirement likely reflects the enhanced susceptibility of the N‑phenylacetamide moiety to thermal oxidation or hydrolytic degradation, mandating cold‑chain logistics for procurement and inventory management that do not apply to the simpler analog.

Storage Stability Thermal Degradation Procurement Logistics

Class‑Level Kinase Inhibitor Pharmacophore Potential

Published structure–activity relationship (SAR) studies establish that 4‑amino‑(1H)‑pyrazole amide derivatives are potent, low‑nanomolar JAK kinase inhibitors [REFS‑1]. For instance, compound 3f in a closely related series displayed IC₅₀ values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) in in vitro kinase assays, and exhibited superior antiproliferative activity against cancer cell lines compared with the approved drug ruxolitinib [REFS‑1]. Although these data are not derived from the target compound itself, they demonstrate the inherent kinase‑inhibitory potential of the 4‑amino‑pyrazole‑acetamide scaffold and imply that the N‑phenyl substituent of the target may further modulate potency and selectivity relative to reported analogs.

Kinase Inhibition JAK 4-Aminopyrazole Scaffold

Synthetic Versatility: 4‑Amino Handle and UV‑Active Phenyl Chromophore

The primary amino group at position 4 of the pyrazole ring can be diazotized for Sandmeyer‑type substitutions, acylated, or converted to sulfonamides, offering a reactive handle for library diversification that is common to the 4‑amino series [REFS‑1]. What distinguishes the target compound is its N‑phenylacetamide terminus, which provides a strong UV chromophore (λmax approximately 240–250 nm) that facilitates convenient reversed‑phase HPLC monitoring and quantification during synthesis and purification [REFS‑2]. This contrasts with simpler analogs such as 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide, which lack a strong aromatic chromophore and are more difficult to track by UV detection at low concentrations.

Building Block Utility Derivatization HPLC Detection

Molecular Weight and Predicted Boiling Point vs. Unsubstituted Analog

The target compound (MW 216.24 g/mol, predicted boiling point 512.7 ± 30.0 °C) is substantially heavier and less volatile than its unsubstituted congener 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide (MW 140.14 g/mol, predicted boiling point ~442.8 °C at 760 mmHg) [REFS‑1][REFS‑2]. The 54% increase in molecular mass and the ~70 °C elevation in predicted boiling point reflect stronger intermolecular interactions (π–π stacking and hydrogen bonding) conferred by the N‑phenyl group, which affect both purification protocols (e.g., higher vacuum requirements for distillation) and formulation considerations.

Molecular Weight Boiling Point Physicochemical Differentiation

Optimal Use Scenarios for 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide (914490-03-2)


Kinase Inhibitor Screening Library Design

Given the established activity of 4‑amino‑pyrazole amides as nanomolar JAK inhibitors [REFS‑1], the target compound is well‑suited for inclusion in focused kinase‑screening libraries. Its N‑phenyl group provides a distinct lipophilic vector (XLogP3‑AA = 0.6 vs. −1.05 for the unsubstituted analog) that can probe hydrophobic sub‑pockets within the ATP‑binding site, enabling SAR exploration that simpler analogs cannot address [REFS‑2].

Covalent Probe and Chemical Biology Tool Development

The 4‑amino group serves as a handle for installing electrophilic warheads (e.g., acrylamide or chloroacetamide), converting the compound into a covalent kinase probe. This strategy was successfully employed with related 4‑amino‑1H‑pyrazoles to generate covalent CDK14 inhibitors [REFS‑3]. The N‑phenyl group provides a UV‑active tag for tracking probe engagement and purification [REFS‑4].

Parallel Synthesis Core for SAR Expansion

Because the 4‑amino group can be readily diazotized or acylated, the target compound functions as a versatile diversification core. Parallel acylation or sulfonylation of the amine, combined with the pre‑installed N‑phenylacetamide vector, enables rapid generation of small libraries in which both the N‑terminal substituent and the 4‑position are varied, supported by the strong UV chromophore for automated HPLC‑MS analysis [REFS‑4].

Biochemical Assays Requiring Moderate Lipophilicity and Controlled Permeability

With a TPSA of 72.9 Ų (below the 90 Ų oral‑bioavailability threshold) and an XLogP3‑AA of 0.6, the target compound occupies a physicochemical space that balances aqueous solubility and passive membrane permeability [REFS‑2]. This profile is advantageous when screening for intracellular target engagement in cell‑based assays, where excessively hydrophilic analogs (e.g., the hydroxyethyl derivative with LogP −1.43) may fail to cross the cell membrane effectively [REFS‑2][REFS‑5].

Quote Request

Request a Quote for 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.